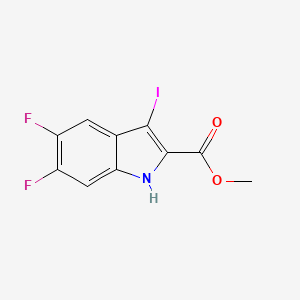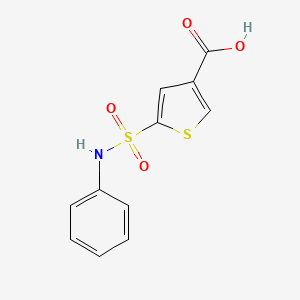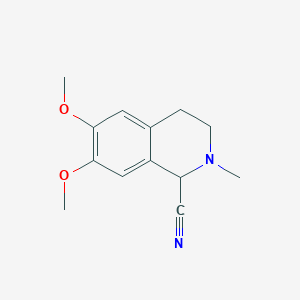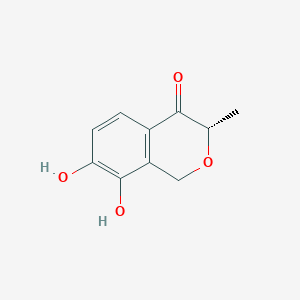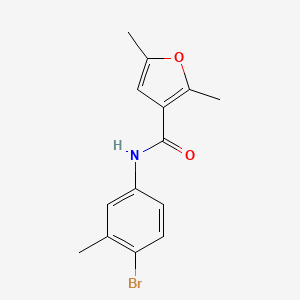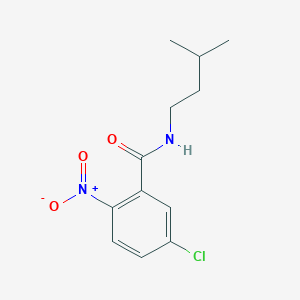![molecular formula C64H74O2 B14907068 (1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[33113,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and bulky substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol typically involves multi-step organic reactions. The process begins with the preparation of the binaphthalene core, followed by the introduction of the bulky tricyclo[3.3.1.13,7]dec-1-ylphenyl groups. Key steps include Friedel-Crafts alkylation, Suzuki coupling, and oxidative coupling reactions. Reaction conditions often require the use of catalysts such as palladium and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of aromatic rings.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic rings, using reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens, nitro compounds
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce fully hydrogenated derivatives.
科学的研究の応用
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of (1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
類似化合物との比較
Similar Compounds
1-Naphthoic acid: A simpler aromatic compound with a carboxylic acid functional group.
9-Methoxystrobilurin G: A natural product with a different structural framework but similar bioactivity.
Uniqueness
(1S)-3,3’-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1’-binaphthalene]-2,2’-diol is unique due to its complex structure, which imparts specific physical and chemical properties. Its bulky substituents and multiple aromatic rings contribute to its stability and reactivity, making it a valuable compound for various applications.
特性
分子式 |
C64H74O2 |
|---|---|
分子量 |
875.3 g/mol |
IUPAC名 |
3-[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-1-[3-[4-(1-adamantyl)-2,6-di(propan-2-yl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
InChI |
InChI=1S/C64H74O2/c1-35(2)51-25-47(63-29-39-17-40(30-63)19-41(18-39)31-63)26-52(36(3)4)57(51)55-23-45-13-9-11-15-49(45)59(61(55)65)60-50-16-12-10-14-46(50)24-56(62(60)66)58-53(37(5)6)27-48(28-54(58)38(7)8)64-32-42-20-43(33-64)22-44(21-42)34-64/h9-16,23-28,35-44,65-66H,17-22,29-34H2,1-8H3 |
InChIキー |
WCKWIQZXUUPRLJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=C(C=C(C=C6C(C)C)C78CC9CC(C7)CC(C9)C8)C(C)C)O)C(C)C)C12CC3CC(C1)CC(C3)C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)
![2,3-Dimethylimidazo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B14907009.png)
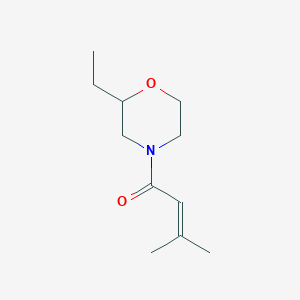
![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
